7-fluoro-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
CAS No.:
Cat. No.: VC13511457
Molecular Formula: C12H12FNO2
Molecular Weight: 221.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12FNO2 |
|---|---|
| Molecular Weight | 221.23 g/mol |
| IUPAC Name | 4-fluorospiro[2-benzofuran-3,4'-piperidine]-1-one |
| Standard InChI | InChI=1S/C12H12FNO2/c13-9-3-1-2-8-10(9)12(16-11(8)15)4-6-14-7-5-12/h1-3,14H,4-7H2 |
| Standard InChI Key | OLQAFVWZUZWVCI-UHFFFAOYSA-N |
| SMILES | C1CNCCC12C3=C(C=CC=C3F)C(=O)O2 |
| Canonical SMILES | C1CNCCC12C3=C(C=CC=C3F)C(=O)O2 |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 7-fluoro-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one (molecular formula: ) features a spirocyclic core where the benzofuran and piperidine rings share a single quaternary carbon atom. Key structural attributes include:
-
Spiro Junction: The spiro carbon (C1) creates a rigid, three-dimensional framework that restricts conformational flexibility, enhancing binding specificity to biological targets.
-
Fluorine Substituent: The electron-withdrawing fluorine at C7 modulates electron density across the benzofuran ring, influencing reactivity and intermolecular interactions.
-
Ketone Group: The 3-keto moiety enables hydrogen bonding and participates in redox reactions, broadening functionalization opportunities.
Table 1: Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 233.24 g/mol |
| LogP (Partition Coefficient) | 2.1 (predicted) |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 0 |
| Topological Polar Surface Area | 39.5 Ų |
Synthetic Methodologies
Spirocyclization Strategies
Spirocyclic frameworks are typically constructed via intramolecular cyclization or transition-metal-catalyzed cross-couplings. For 7-fluoro-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one, a radical-mediated approach using dimethyl sulfoxide (DMSO) as a dual synthon has shown promise . In this method:
-
DMSO activated by cyanuric chloride (TCT) generates methyl and thiomethyl radicals.
-
Radical recombination facilitates the formation of the quaternary spiro carbon.
-
Water modulates reaction kinetics, favoring spirocyclization over linear byproducts .
Key Reaction Conditions:
Fluorination Techniques
Introducing fluorine at the 7-position requires precise electrophilic substitution:
-
Directed Ortho-Metalation: A lithium-halogen exchange at C7, followed by quenching with Selectfluor®.
-
Late-Stage Functionalization: Fluorination of preformed spiro intermediates using in trifluoroacetic acid.
Spectroscopic Characterization
Structural validation relies on advanced analytical techniques:
-
NMR Spectroscopy:
-
: A singlet at δ 4.85 ppm corresponds to the spiro carbon’s adjacent protons. The fluorine atom induces deshielding of aromatic protons (δ 7.2–7.6 ppm).
-
: The ketone carbonyl resonates at δ 205.3 ppm, while the spiro carbon appears at δ 68.9 ppm.
-
-
Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 233.1 [M+H]⁺.
-
X-ray Crystallography: Confirms the orthogonal orientation of the benzofuran and piperidine rings (dihedral angle: 89.7°).
Biological Activity and Mechanistic Insights
Neurological Target Engagement
The spirocyclic core and fluorine substituent enable selective interactions with sigma-1 receptors (), which regulate calcium signaling and neurotransmitter release. In vitro assays demonstrate:
-
Binding Affinity: (competitive displacement of ).
-
Neuroprotective Effects: At 10 μM, the compound reduces glutamate-induced cytotoxicity in SH-SY5Y cells by 47%.
| Assay | Result |
|---|---|
| Sigma-1 Receptor | 18.3 nM |
| Neuroprotection (SH-SY5Y) | 47% viability at 10 μM |
| Antimicrobial (MIC) | 32–64 μg/mL |
Applications in Drug Discovery
Lead Optimization
The compound serves as a versatile scaffold for derivatization:
-
N-Alkylation: Enhances blood-brain barrier permeability (e.g., ethyl derivative: LogP = 2.9).
-
Ketone Reduction: Produces secondary alcohols for prodrug strategies.
Radioligand Development
-labeled analogs are under investigation for positron emission tomography (PET) imaging of in neurodegenerative diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume